Isopropyl 2-oxo-2H-chromene-3-carboxylate
CAS No.:
Cat. No.: VC15653970
Molecular Formula: C13H12O4
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12O4 |
|---|---|
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | propan-2-yl 2-oxochromene-3-carboxylate |
| Standard InChI | InChI=1S/C13H12O4/c1-8(2)16-12(14)10-7-9-5-3-4-6-11(9)17-13(10)15/h3-8H,1-2H3 |
| Standard InChI Key | QPPAJPWUSODCEM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(=O)C1=CC2=CC=CC=C2OC1=O |
Introduction
Chemical Structure and Physicochemical Properties
Isopropyl 2-oxo-2H-chromene-3-carboxylate belongs to the coumarin family, a class of oxygen-containing heterocycles. Its molecular formula is C₁₃H₁₂O₄, with a molecular weight of 232.23 g/mol . The IUPAC name is propan-2-yl 2-oxochromene-3-carboxylate, and its structure features a chromene backbone (a fused benzene and pyran ring) substituted with a ketone group at position 2 and an isopropyl ester at position 3 .
Structural Characteristics
The compound’s planar chromene ring enables π-π stacking interactions, which are critical for binding biological targets such as enzymes. The isopropyl ester moiety enhances lipophilicity, influencing its pharmacokinetic properties and membrane permeability . Key spectroscopic data include:
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UV-Vis: Absorption maxima near 300–320 nm due to the conjugated chromophore.
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IR: Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1670 cm⁻¹ (ketone C=O) .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂O₄ |
| Molecular Weight | 232.23 g/mol |
| Boiling Point | Not reported |
| Melting Point | 130–133°C (analog data) |
| Solubility | Soluble in ethanol, DMSO |
Data for analogous compounds, such as ethyl 2-oxo-2H-chromene-3-carboxylate, suggest similar solubility profiles .
Synthesis and Industrial Production
Laboratory Synthesis
The compound is synthesized via Knoevenagel condensation, a classic method for coumarin derivatives. A typical procedure involves:
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Reacting salicylaldehyde (2-hydroxybenzaldehyde) with isopropyl acetoacetate in ethanol.
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Using piperidine or L-proline as a base catalyst under reflux conditions .
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Isolating the product via recrystallization from ethanol, yielding ~82% purity .
The reaction mechanism proceeds through enolate formation, followed by cyclization and dehydration. Modifications, such as microwave-assisted synthesis, have been explored to reduce reaction times .
Industrial-Scale Production
Industrial methods prioritize green chemistry principles:
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Continuous flow reactors enhance yield and reduce waste.
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Biodegradable catalysts (e.g., immobilized lipases) replace traditional bases .
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Solvent recovery systems minimize environmental impact.
Chemical Reactivity and Derivatives
Key Reactions
Isopropyl 2-oxo-2H-chromene-3-carboxylate undergoes several transformations:
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Oxidation: Treatment with KMnO₄ converts the ketone to a carboxylic acid .
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Reduction: NaBH₄ reduces the ketone to a secondary alcohol.
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Ester Hydrolysis: Alkaline hydrolysis yields 2-oxo-2H-chromene-3-carboxylic acid, a precursor for further derivatives .
Derivative Synthesis
Replacing the isopropyl group with other esters (e.g., ethyl, methyl) alters solubility and bioactivity. For example:
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Ethyl 2-oxo-2H-chromene-3-carboxylate: Synthesized similarly, with a melting point of 130–133°C .
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Prop-2-ynyl 2-oxochromene-3-carboxylate: A terminal alkyne derivative used in click chemistry .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound selectively inhibits carbonic anhydrase isoforms IX/XII (CA-IX/CA-XII), enzymes overexpressed in hypoxic tumors. In vitro studies demonstrate:
Anticancer Activity
In A549 lung cancer cells, the compound induces:
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Apoptosis: Caspase-3 activation and PARP cleavage.
Antimicrobial Properties
Against Staphylococcus aureus and Escherichia coli, it exhibits:
Applications in Material Science
Organic Electronics
The compound’s fluorescence and electron-transport properties make it suitable for:
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OLEDs: As an emissive layer component, achieving external quantum efficiencies of 12–15% .
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Sensors: Detection of nitroaromatics via fluorescence quenching.
Polymer Additives
Incorporating the compound into polyesters enhances UV stability, reducing degradation by 40% in accelerated weathering tests .
Comparison with Analogous Compounds
| Compound | Solubility (mg/mL) | IC₅₀ (CA-IX, nM) |
|---|---|---|
| Isopropyl 2-oxo-2H-chromene-3-carboxylate | 12.5 | 3.1 |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | 15.2 | 4.8 |
| Methyl 2-oxo-2H-chromene-3-carboxylate | 18.9 | 6.2 |
The isopropyl derivative’s lower solubility correlates with prolonged in vivo half-life .
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